molecular formula C19H19ClN2O4S B12451631 5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid CAS No. 532939-36-9

5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid

Cat. No.: B12451631
CAS No.: 532939-36-9
M. Wt: 406.9 g/mol
InChI Key: BDBOUSQWEIGXKN-UHFFFAOYSA-N
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Description

5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid is a chemical compound with the molecular formula C19H19ClN2O4S It is known for its unique structure, which includes a butoxybenzoyl group, a carbamothioylamino group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 4-Butoxybenzoyl Chloride: This can be achieved by reacting 4-butoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of Carbamothioyl Intermediate: The 4-butoxybenzoyl chloride is then reacted with thiourea to form the carbamothioyl intermediate.

    Coupling with 2-Chlorobenzoic Acid: Finally, the carbamothioyl intermediate is coupled with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with the removal of oxygen atoms.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Butoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid: Similar structure with an iodine atom instead of chlorine.

    4-Butoxybenzoyl chloride: An intermediate in the synthesis of the target compound.

    Thiourea derivatives: Compounds with similar carbamothioyl groups.

Uniqueness

5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

532939-36-9

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

5-[(4-butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H19ClN2O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)22-19(27)21-13-6-9-16(20)15(11-13)18(24)25/h4-9,11H,2-3,10H2,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

BDBOUSQWEIGXKN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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